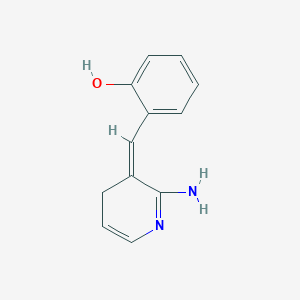

Salicylidene2-aminopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-[(Z)-(2-amino-4H-pyridin-3-ylidene)methyl]phenol |

InChI |

InChI=1S/C12H12N2O/c13-12-10(5-3-7-14-12)8-9-4-1-2-6-11(9)15/h1-4,6-8,15H,5H2,(H2,13,14)/b10-8- |

InChI Key |

WAWVNRVDLPDAPN-NTMALXAHSA-N |

Isomeric SMILES |

C\1C=CN=C(/C1=C\C2=CC=CC=C2O)N |

Canonical SMILES |

C1C=CN=C(C1=CC2=CC=CC=C2O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Salicylidene-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Salicylidene-2-aminopyridine, a versatile Schiff base with significant applications in coordination chemistry and medicinal research. This document details established synthetic protocols, thorough characterization data, and visual representations of the experimental workflows.

Introduction

Salicylidene-2-aminopyridine, systematically named 2-[(E)-pyridin-2-yliminomethyl]phenol, is a Schiff base formed from the condensation reaction of salicylaldehyde and 2-aminopyridine.[1] Its structure, featuring an imine (-C=N-) linkage, a phenolic hydroxyl group, and a pyridine ring, allows it to act as a bidentate ligand, readily forming stable complexes with various metal ions.[1] This property has led to its extensive use in coordination chemistry. Furthermore, Salicylidene-2-aminopyridine and its metal complexes have garnered interest for their potential biological activities, including antimicrobial properties.[1] This guide serves as a technical resource for professionals engaged in the synthesis, study, and application of this compound.

Synthesis of Salicylidene-2-aminopyridine

Two primary methods for the synthesis of Salicylidene-2-aminopyridine are prevalent in the literature: a conventional reflux method and a solvent-free grinding method. Both methods are detailed below.

Experimental Protocols

Method 1: Reflux in Ethanol

This is the most common method for synthesizing Salicylidene-2-aminopyridine.[1]

-

Materials:

-

Salicylaldehyde

-

2-aminopyridine

-

Ethanol

-

Formic acid (catalyst)

-

Ethanol-hexane mixture (for recrystallization)

-

-

Procedure:

-

Dissolve 2-aminopyridine (1.88 g, 20 mmol) in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To the stirred solution, add a solution of salicylaldehyde (2.45 g, 20 mmol) in 10 mL of ethanol.

-

Add two drops of formic acid to the reaction mixture.

-

Reflux the mixture for 6 hours.

-

After cooling to room temperature, collect the resulting yellow-orange precipitate by filtration.

-

Purify the crude product by recrystallization from an ethanol-hexane (1:1) mixture to yield yellow-orange crystals.

-

Method 2: Solvent-Free Grinding

This method offers a more environmentally friendly "green chemistry" approach.

-

Materials:

-

Salicylaldehyde

-

2-aminopyridine

-

Dilute aqueous ethanol (for recrystallization)

-

-

Procedure:

-

In a clean, dry porcelain mortar, combine 2-aminopyridine (1 mmol) and salicylaldehyde (1 mmol).

-

Grind the mixture thoroughly with a pestle until it becomes a sticky mass.

-

Allow the sticky mass to stand at room temperature for approximately 10 minutes, with occasional grinding. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, scrape the solid product from the mortar.

-

Purify the product by recrystallization from dilute aqueous ethanol.[2]

-

Synthesis Data Summary

| Parameter | Method 1: Reflux in Ethanol | Method 2: Solvent-Free Grinding |

| Reactants | Salicylaldehyde, 2-aminopyridine | Salicylaldehyde, 2-aminopyridine |

| Solvent | Ethanol | None |

| Catalyst | Formic acid | None |

| Reaction Time | 6 hours | ~10 minutes |

| Yield | 35% | 96% |

| Purification | Recrystallization from ethanol-hexane | Recrystallization from dilute aqueous ethanol |

Characterization of Salicylidene-2-aminopyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized Salicylidene-2-aminopyridine. The following sections detail the expected physical and spectroscopic properties.

Physical Properties

| Property | Description |

| Appearance | Yellow or orange crystalline solid |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Melting Point | 62-64 °C |

| Solubility | Soluble in polar solvents like ethanol; insoluble in non-polar solvents |

Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Salicylidene-2-aminopyridine provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3434 | O-H stretching (phenolic) |

| ~1613 | C=N stretching (imine) |

| ~1589 | C=C stretching (aromatic) |

| ~1278 | C-O stretching (phenolic) |

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum confirms the proton environment of the molecule. The spectrum is typically recorded in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 13.40 | s | 1H | Phenolic OH |

| 9.41 | s | 1H | Imine CH |

| 6.91-8.49 | m | 8H | Aromatic protons (salicyl and pyridine rings) |

3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of Salicylidene-2-aminopyridine is typically recorded in solvents like ethanol or DMF.

| Solvent | λmax (nm) | Assignment |

| Ethanol | ~270, ~315, ~350 | π → π* and n → π* transitions |

| DMF | ~275, ~320, ~380 | π → π* and n → π* transitions |

Visualized Workflows

Synthesis of Salicylidene-2-aminopyridine

Caption: Reaction scheme for the synthesis of Salicylidene-2-aminopyridine.

Characterization Workflow

Caption: Workflow for the characterization of Salicylidene-2-aminopyridine.

Applications and Future Directions

Salicylidene-2-aminopyridine serves as a fundamental building block in the development of novel materials and therapeutic agents. Its ability to form stable metal complexes is being explored for applications in catalysis and the design of sensors.[1] In the realm of drug development, the antimicrobial properties of its derivatives warrant further investigation to understand their mechanism of action and to optimize their efficacy and safety profiles. The straightforward synthesis and rich coordination chemistry of Salicylidene-2-aminopyridine make it a compound of continuing interest for researchers in both academic and industrial settings.

References

An In-depth Technical Guide to Salicylidene-2-aminopyridine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylidene-2-aminopyridine is a Schiff base compound that has garnered significant interest in the fields of coordination chemistry and medicinal research. Formed through the condensation of salicylaldehyde and 2-aminopyridine, this molecule possesses a versatile structure that allows for the formation of stable metal complexes and exhibits a range of intriguing physical and chemical properties. This technical guide provides a comprehensive overview of Salicylidene-2-aminopyridine, detailing its synthesis, physicochemical characteristics, and potential biological activities, with a focus on its relevance to drug development.

Physicochemical Properties

Salicylidene-2-aminopyridine typically presents as a yellow or orange crystalline solid. Its core structure consists of a salicylidene moiety linked to a pyridine ring via an imine (-C=N-) bond. This linkage is crucial to its chemical reactivity and coordinating ability.

General and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of Salicylidene-2-aminopyridine is presented in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| CAS Number | 1823-47-8 | [1][2] |

| IUPAC Name | 2-[(E)-pyridin-2-yliminomethyl]phenol | [3] |

| Melting Point | 185-186 °C | [4] |

| Appearance | Yellow-orange crystalline solid | [5] |

| Spectroscopic Data | Characteristic Peaks/Signals |

| FTIR (cm⁻¹) | ~3434 (O-H stretch), ~1615 (C=N stretch, imine), ~1591 (C=C stretch, aromatic), ~1281 (C-O stretch, phenol) |

| ¹H NMR (CDCl₃, δ ppm) | ~13.41 (s, 1H, OH), ~9.41 (s, 1H, CH=N), 6.91-8.51 (m, 8H, aromatic protons) |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for aromatic carbons, imine carbon, and phenolic carbon. |

Note: Specific NMR chemical shifts can vary depending on the solvent and experimental conditions.

Solubility and pKa

Salicylidene-2-aminopyridine is generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[3][6] Its solubility in non-polar solvents is limited. The pKa of the parent compound, 2-aminopyridine, is approximately 6.86, which suggests that the pyridine nitrogen in Salicylidene-2-aminopyridine can be protonated under acidic conditions.[7] The exact pKa of Salicylidene-2-aminopyridine itself is influenced by the electronic effects of the salicylidene group.

Crystal Structure

The crystal structure of Salicylidene-2-aminopyridine has been determined by X-ray diffraction. The molecule is essentially planar, a feature that contributes to its thermochromic properties.[8] The crystal packing is characterized by stacks of these planar molecules.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.345 |

| b (Å) | 16.678 |

| c (Å) | 5.021 |

| Z | 4 |

Data extracted from Acta Crystallographica Section B, Vol. 34, pp. 3709-3715 (1978).

Thermal Analysis

Thermal analysis of the related compound 2-aminopyridine shows a sharp endothermic peak corresponding to its melting point and subsequent decomposition at higher temperatures.[9] For Salicylidene-2-aminopyridine, thermogravimetric analysis (TGA) would be expected to show stability up to its melting point, followed by decomposition. Differential scanning calorimetry (DSC) would provide the precise melting point and enthalpy of fusion.

Experimental Protocols

Synthesis of Salicylidene-2-aminopyridine

The synthesis of Salicylidene-2-aminopyridine is typically achieved through a condensation reaction between salicylaldehyde and 2-aminopyridine.[2][5]

Workflow for the Synthesis of Salicylidene-2-aminopyridine

Caption: A typical workflow for the synthesis of Salicylidene-2-aminopyridine via reflux.

Detailed Methodology:

-

Dissolve equimolar amounts of salicylaldehyde and 2-aminopyridine in absolute ethanol in a round-bottom flask.

-

Add a few drops of a catalytic acid (e.g., acetic acid) to the mixture.

-

Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as a crystalline solid.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Salicylidene-2-aminopyridine.

-

Dry the purified product in a vacuum oven.

Spectroscopic Characterization

Caption: A potential mechanism of action for aminopyridine derivatives in cancer cells.

Studies on related compounds suggest that Salicylidene-2-aminopyridine and its derivatives could be valuable scaffolds for the development of new therapeutic agents. For instance, some aminopyridine-based compounds have shown potent inhibitory activity against various cancer cell lines with low micromolar IC₅₀ values.

Conclusion

Salicylidene-2-aminopyridine is a readily synthesizable Schiff base with well-defined physicochemical properties. Its planar structure and ability to act as a ligand for metal ions make it an interesting candidate for materials science and medicinal chemistry applications. Further investigation into its biological activities, particularly its potential as an anticancer agent and its mechanism of action, is warranted and could pave the way for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and professionals working with or interested in the potential of Salicylidene-2-aminopyridine.

References

- 1. Salicylidene 2-aminopyridine [webbook.nist.gov]

- 2. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Buy Salicylidene 2-aminopyridine (EVT-1490307) | 1823-47-8 [evitachem.com]

- 4. SALICYLIDENE 2-AMINOPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. isca.me [isca.me]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 9. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine [scalar.usc.edu]

Spectroscopic and Synthetic Profile of Salicylidene-2-aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Salicylidene-2-aminopyridine, a significant Schiff base ligand in coordination chemistry. This document details the infrared (IR) and nuclear magnetic resonance (NMR) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Salicylidene-2-aminopyridine.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3434 | O-H stretch (phenolic) |

| 1613 | C=N stretch (imine) |

| 1589 | C=C stretch (aromatic) |

| 1278 | C-O stretch (phenolic) |

| 1256 | C-N stretch |

| 1148 | In-plane C-H bend (aromatic) |

| 993 | |

| 915 | |

| 845 | |

| 790 | Out-of-plane C-H bend (aromatic) |

| 732 | |

| 578 |

Table 1: Infrared spectral data of Salicylidene-2-aminopyridine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.40 | s | 1H | O-H (phenolic) |

| 9.41 | s | 1H | CH=N (imine) |

| 6.91-8.49 | m | 8H | Aromatic protons |

Table 2: ¹H NMR spectral data of Salicylidene-2-aminopyridine in deuterated chloroform.[1]

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment (for Salicylidene-3-aminopyridine) |

| 165.62 | C-O (phenolic) |

| 160.61 | C=N (imine) |

| 148.20 | C in pyridine ring |

| 145.00 | C in pyridine ring |

| 143.96 | C in pyridine ring |

| 134.23 | C in benzene ring |

| 132.96 | C in benzene ring |

| 128.41 | C in pyridine ring |

| 124.64 | C in pyridine ring |

| 119.86 | C in benzene ring |

| 119.79 | C in benzene ring |

| 117.17 | C in benzene ring |

Table 3: ¹³C NMR spectral data of Salicylidene-3-aminopyridine in DMSO-d₆.[2]

Experimental Protocols

Synthesis of Salicylidene-2-aminopyridine

The synthesis of Salicylidene-2-aminopyridine is typically achieved through the condensation reaction of salicylaldehyde and 2-aminopyridine.[3]

Materials:

-

Salicylaldehyde (2.45 g, 20 mmol)

-

2-Aminopyridine (1.88 g, 20 mmol)

-

Ethanol

-

Formic acid (2 drops)

-

Hexane

Procedure:

-

A solution of 2-hydroxybenzaldehyde (salicylaldehyde) in 10 ml of ethanol is prepared.

-

Two drops of formic acid are added to the salicylaldehyde solution.

-

A solution of 2-aminopyridine in 10 ml of ethanol is prepared separately.

-

The salicylaldehyde solution is added to the 2-aminopyridine solution.

-

The resulting mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is collected by filtration.

-

The crude product is recrystallized from an ethanol-hexane (1:1) mixture to yield pure Salicylidene-2-aminopyridine.[1]

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

The IR spectrum of the synthesized compound is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is typically prepared as a KBr pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for Salicylidene-2-aminopyridine.

Caption: Synthesis of Salicylidene-2-aminopyridine.

References

Solubility Profile of Salicylidene-2-aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Salicylidene-2-aminopyridine, a Schiff base of significant interest in coordination chemistry and drug development. Understanding the solubility of this compound in various solvents is critical for its synthesis, purification, formulation, and application in diverse research and development settings. This document outlines qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts: Solubility of Schiff Bases

Salicylidene-2-aminopyridine, formed from the condensation of salicylaldehyde and 2-aminopyridine, is a largely non-polar molecule with some capacity for hydrogen bonding due to the phenolic hydroxyl group and the imine nitrogen. Its solubility is therefore governed by the principle of "like dissolves like." Generally, it exhibits good solubility in polar aprotic and protic organic solvents and is sparingly soluble to insoluble in water and non-polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for Salicylidene-2-aminopyridine is not extensively available in published literature. However, based on qualitative observations and data for structurally similar Schiff bases, the following table summarizes its expected solubility behavior in a range of common laboratory solvents. It is generally observed that Salicylidene-2-aminopyridine is soluble in polar solvents like ethanol and insoluble in non-polar solvents[1]. For analogous fluorinated pyridine Schiff bases, high solubility has been noted in DMSO, with low solubility in dichloromethane and acetonitrile[1][2].

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Highly Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | Highly Soluble |

| Ethanol | C₂H₅OH | 24.5 | Soluble |

| Methanol | CH₃OH | 32.7 | Soluble |

| Acetonitrile | C₂H₃N | 37.5 | Sparingly Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble |

| Acetone | C₃H₆O | 20.7 | Soluble |

| Chloroform | CHCl₃ | 4.8 | Sparingly Soluble |

| Toluene | C₇H₈ | 2.4 | Insoluble |

| Hexane | C₆H₁₄ | 1.9 | Insoluble |

| Water | H₂O | 80.1 | Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for Salicylidene-2-aminopyridine, the following established experimental protocols are recommended.

Gravimetric Method

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

-

Salicylidene-2-aminopyridine

-

Selected solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of Salicylidene-2-aminopyridine to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of the compound.

-

Weighing: Once the solvent is completely removed, place the container in a vacuum desiccator to cool and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).

Shake-Flask Method with UV-Vis Spectroscopic Analysis

This method is suitable for compounds with a chromophore, such as Salicylidene-2-aminopyridine, and requires smaller amounts of material.

Materials:

-

Salicylidene-2-aminopyridine

-

Selected solvents of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Salicylidene-2-aminopyridine of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

Filtration: Follow step 4 from the Gravimetric Method to obtain a clear, saturated solution.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Salicylidene-2-aminopyridine.

Conclusion

The solubility of Salicylidene-2-aminopyridine is a key physicochemical parameter that influences its handling and application. While precise quantitative data remains to be extensively published, its qualitative solubility profile indicates a preference for polar organic solvents. The experimental protocols detailed in this guide provide robust methods for researchers to determine the exact solubility of this compound in solvents relevant to their specific applications, thereby facilitating more effective use of this versatile Schiff base in research and development.

References

- 1. Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect [frontiersin.org]

A Comprehensive Technical Guide to Salicylidene-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylidene-2-aminopyridine, a Schiff base derived from the condensation of salicylaldehyde and 2-aminopyridine, is a versatile compound with significant interest in coordination chemistry and medicinal chemistry.[1] Its ability to form stable complexes with various metal ions has led to extensive research into its potential applications, particularly in the development of novel antimicrobial agents.[1][2][3] This technical guide provides an in-depth overview of Salicylidene-2-aminopyridine, including its chemical identity, physicochemical properties, synthesis protocols, and biological activities.

Chemical Identity

| Identifier | Value |

| CAS Number | 1823-47-8[4] |

| IUPAC Name | 2-[(E)-pyridin-2-yliminomethyl]phenol |

| Molecular Formula | C₁₂H₁₀N₂O[4] |

| Molecular Weight | 198.22 g/mol [4] |

| Synonyms | N-Salicylidene-2-aminopyridine, 2-(Salicylideneamino)pyridine, N-Pyridylsalicylideneamine[4] |

Physicochemical Properties

Salicylidene-2-aminopyridine is typically a yellow to orange crystalline solid.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Appearance | Yellow or orange crystalline solid | [1] |

| Melting Point | 60-62 °C | [2] |

| Solubility | Soluble in polar solvents like ethanol; insoluble in non-polar solvents. | [1] |

| Stability | Generally stable under standard laboratory conditions. | [1] |

Synthesis of Salicylidene-2-aminopyridine

The synthesis of Salicylidene-2-aminopyridine is primarily achieved through the condensation reaction between salicylaldehyde and 2-aminopyridine.[1]

Experimental Protocol: Reflux Method

A common and efficient method for the synthesis of Salicylidene-2-aminopyridine involves refluxing the reactants in ethanol.[1][2]

Materials:

-

Salicylaldehyde (1 equivalent)

-

2-Aminopyridine (1 equivalent)

-

Ethanol

-

Formic acid (catalytic amount)

-

Hexane

Procedure:

-

Dissolve 2-aminopyridine (e.g., 1.88 g, 20 mmol) in ethanol (e.g., 10 mL) in a round-bottom flask.[2]

-

To this stirred solution, add a solution of 2-hydroxybenzaldehyde (salicylaldehyde) (e.g., 2.45 g, 20 mmol) and a few drops of formic acid.[2]

-

Reflux the reaction mixture for approximately 6 hours.[2]

-

After reflux, allow the mixture to cool, leading to the precipitation of the product.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from an ethanol-hexane mixture (1:1) to obtain pure, yellow-orange crystals of Salicylidene-2-aminopyridine.[2]

Experimental Protocol: Green Chemistry (Solvent-Free) Method

A solvent-free approach offers an environmentally friendly alternative for the synthesis.[5]

Materials:

-

2-Aminopyridine (1 mmol)

-

Appropriate aromatic aldehyde (in this case, salicylaldehyde) (1 mmol)

Procedure:

-

Grind a mixture of 2-aminopyridine and salicylaldehyde thoroughly in a clean, dry porcelain mortar with a pestle until the mixture becomes sticky.[5]

-

Leave the sticky mass in the air for a period ranging from 2 to 70 minutes, with occasional grinding.[5]

-

Monitor the reaction completion using thin-layer chromatography (TLC).[5]

-

Once the reaction is complete, scrape the solid mass from the mortar.

-

Recrystallize the product from dilute aqueous ethanol.[5]

Characterization Data

The synthesized Salicylidene-2-aminopyridine can be characterized using various spectroscopic techniques.

| Technique | Key Observations |

| Infrared (IR) Spectroscopy | A characteristic band for the imine group (C=N) stretching vibration appears around 1608-1615 cm⁻¹. The absence of the aldehydic C=O stretching band confirms the formation of the Schiff base. A band for the phenolic C-O stretching is observed around 1270-1288 cm⁻¹.[2] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A sharp singlet corresponding to the imine proton (-CH=N-) is typically observed between 9.34 and 9.53 ppm, confirming the formation of the Schiff base.[2] |

Biological Activities and Mechanism of Action

Salicylidene-2-aminopyridine and its metal complexes have demonstrated notable biological activities, particularly antimicrobial properties.[2][3]

Antimicrobial Activity

Studies have shown that Salicylidene-2-aminopyridine and its derivatives are capable of inhibiting the growth of various bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.[2] The antimicrobial efficacy can be influenced by the presence of different substituent groups on the salicylidene ring and the solvent used.[2]

Proposed Mechanism of Action

The biological activity of Salicylidene-2-aminopyridine is often enhanced upon coordination with metal ions.[1] The resulting metal complexes are believed to exert their antimicrobial effects by disrupting essential microbial metabolic pathways.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Salicylidene-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Salicylidene-2-aminopyridine, a Schiff base ligand with significant applications in coordination chemistry and potential pharmacological activities. The synthesis is achieved through the condensation reaction of salicylaldehyde and 2-aminopyridine. This protocol outlines two common methods: reflux and room temperature synthesis. Included are comprehensive procedures, characterization data, and a graphical representation of the synthesis workflow.

Introduction

Salicylidene-2-aminopyridine, also known as N-salicylidene-2-aminopyridine, is a Schiff base compound formed from the condensation of salicylaldehyde and 2-aminopyridine.[1] These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) and are of significant interest due to their ability to form stable complexes with various metal ions.[1] The resulting metal complexes have diverse applications, including in catalysis and as potential therapeutic agents. The synthesis of Salicylidene-2-aminopyridine is a straightforward and common procedure in many organic and inorganic chemistry laboratories.

Chemical Reaction

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Salicylidene-2-aminopyridine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O | [2][3] |

| Molecular Weight | 198.22 g/mol | [2][3][4] |

| Appearance | Yellow-orange crystals | [5][6] |

| Melting Point | 60-64 °C | [5][6] |

| Yield (Reflux) | 33-35% | [5][6] |

| Yield (Grinding) | Not specified, but generally a green method | [2] |

| ¹H NMR (CDCl₃) | δ 6.91-8.51 (m, 8H, Ar-H), 9.41 (s, 1H, CH=N), 13.41 (s, 1H, OH) | [5][6] |

| IR (cm⁻¹) | ~3434 (O-H), ~1615 (C=N), ~1590 (C=C), ~1280 (C-O) | [5][6] |

Experimental Protocols

Two primary methods for the synthesis of Salicylidene-2-aminopyridine are detailed below.

Method 1: Synthesis under Reflux

This is the most common method and generally provides higher yields.[1]

Materials:

-

Salicylaldehyde (2.45 g, 20 mmol)

-

2-Aminopyridine (1.88 g, 20 mmol)

-

Ethanol (20 mL)

-

Formic acid (2 drops, optional catalyst)[5]

-

Round-bottom flask (100 mL)

-

Condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel, filter paper)

-

Ethanol-hexane mixture (1:1) for recrystallization

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.88 g (20 mmol) of 2-aminopyridine in 10 mL of ethanol with stirring.

-

To this solution, add a solution of 2.45 g (20 mmol) of salicylaldehyde in 10 mL of ethanol.

-

Add two drops of formic acid to the reaction mixture.[5]

-

Attach a condenser to the flask and reflux the mixture with continuous stirring for 6 hours.[5]

-

After the reflux period, allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by filtration using a Büchner funnel.

-

Recrystallize the crude product from an ethanol-hexane (1:1) mixture to obtain pure yellow-orange crystals.[5][6]

-

Dry the crystals in a desiccator and record the yield and melting point.

Method 2: Room Temperature Synthesis (Solvent-Free Grinding)

This method is a greener alternative to the reflux method.[2]

Materials:

-

Salicylaldehyde (1 mmol)

-

2-Aminopyridine (1 mmol)

-

Mortar and pestle

-

Spatula

Procedure:

-

Place 1 mmol of 2-aminopyridine and 1 mmol of salicylaldehyde in a clean, dry porcelain mortar.[2]

-

Grind the mixture thoroughly with a pestle until it becomes a sticky mass.[2]

-

Leave the sticky mass in the air, with occasional grinding, for a period of 2-70 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete (as indicated by TLC), scrape the solid product from the mortar using a spatula.

-

The product can be further purified by recrystallization from dilute aqueous ethanol.[2]

Mandatory Visualization

Caption: Workflow for the synthesis of Salicylidene-2-aminopyridine via the reflux method.

References

- 1. Buy Salicylidene 2-aminopyridine (EVT-1490307) | 1823-47-8 [evitachem.com]

- 2. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Salicylidene 2-aminopyridine [webbook.nist.gov]

- 4. Salicylidene-2-aminopyridine | C12H12N2O | CID 136250379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Microwave-Assisted Synthesis of Salicylidene-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Salicylidene-2-aminopyridine, a Schiff base with significant potential in coordination chemistry and drug development. The protocol focuses on a microwave-assisted approach, which offers substantial advantages over conventional synthesis methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This method presents a rapid and efficient pathway for obtaining Salicylidene-2-aminopyridine, facilitating further research into its therapeutic and materials science applications.

Introduction

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications, including as catalysts, intermediates in organic synthesis, and as biologically active compounds. Salicylidene-2-aminopyridine, formed from the condensation of salicylaldehyde and 2-aminopyridine, is a well-known bidentate ligand capable of forming stable complexes with various metal ions. These complexes are of great interest for their potential catalytic, medicinal, and material properties.

Conventional synthesis of Schiff bases often requires prolonged reaction times at elevated temperatures, frequently in organic solvents.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[2][3] Microwave irradiation provides rapid and uniform heating, often leading to dramatic accelerations in reaction rates and higher product yields.[3] Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions, reducing the environmental impact and simplifying product purification.[4][5]

These application notes provide a detailed protocol for the microwave-assisted synthesis of Salicylidene-2-aminopyridine, a comparative analysis of reaction conditions, and a discussion of the advantages of this modern synthetic approach.

Reaction Scheme

Caption: Reaction scheme for the synthesis of Salicylidene-2-aminopyridine.

Comparative Data of Synthesis Methods

The following table summarizes the key differences between conventional and microwave-assisted synthesis methods for Schiff bases, based on literature data for similar compounds.

| Parameter | Conventional Method | Microwave-Assisted Method (Proposed) | Reference(s) |

| Reaction Time | 2-15 hours | 1-10 minutes | [3] |

| Yield | Typically lower (e.g., ~30-80%) | Generally higher (e.g., >85%) | [1][3] |

| Solvent | Often requires organic solvents (e.g., ethanol) | Can be performed solvent-free or with minimal solvent | [4][5] |

| Energy Consumption | High due to prolonged heating | Low due to short reaction times | [2] |

| Work-up | Often requires more extensive purification | Simpler, with cleaner reaction profiles | [2][4] |

| Catalyst | Often requires an acid or base catalyst | Can be catalyst-free or use a solid support catalyst | [4] |

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis of Salicylidene-2-aminopyridine. It is a generalized procedure based on established methods for similar Schiff bases.[4][5][6] Researchers should optimize the parameters for their specific microwave synthesis setup.

Materials and Equipment

-

Salicylaldehyde (1.0 mmol, 0.122 g)

-

2-Aminopyridine (1.0 mmol, 0.094 g)

-

Microwave reactor (monomode or multimode)

-

Reaction vessel (10 mL microwave vial)

-

Magnetic stirrer bar

-

Ethanol (optional, for recrystallization)

-

Analytical balance

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Experimental Workflow Diagram

Caption: Experimental workflow for microwave-assisted synthesis.

Synthesis Procedure

-

Reactant Preparation: Accurately weigh 1.0 mmol of salicylaldehyde and 1.0 mmol of 2-aminopyridine and place them in a 10 mL microwave reaction vial equipped with a small magnetic stirrer bar.

-

Solvent/Catalyst (Optional):

-

Solvent-free: For a green chemistry approach, proceed without any solvent. A few drops of a catalyst like glacial acetic acid can be added to enhance the reaction rate.[6]

-

Solvent-based: Alternatively, a minimal amount of a polar solvent such as ethanol (~2-3 mL) can be added to facilitate mixing and heat absorption.

-

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a power of 400-600 W for 1-5 minutes.[4][6] The reaction temperature should be monitored and controlled if possible, typically in the range of 80-120°C.

-

Reaction Monitoring: After the initial irradiation period, carefully cool the vial and take a small aliquot to monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Product Isolation and Purification:

-

Once the reaction is complete, allow the vial to cool to room temperature.

-

If the reaction was performed solvent-free, the resulting solid can be directly recrystallized.

-

Add a small amount of ethanol and gently heat to dissolve the product. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Characterization: The identity and purity of the synthesized Salicylidene-2-aminopyridine should be confirmed by standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key components and outcomes of the microwave-assisted synthesis.

Caption: Logical relationship of the microwave-assisted synthesis process.

Conclusion

The microwave-assisted synthesis of Salicylidene-2-aminopyridine represents a significant improvement over conventional methods. This approach is characterized by its speed, efficiency, and adherence to the principles of green chemistry. The provided protocol offers a robust starting point for researchers to rapidly synthesize this valuable Schiff base, thereby accelerating research and development in areas where it has potential applications. The ease of this synthetic method, coupled with the important chemical properties of the product, makes it an attractive procedure for modern chemistry laboratories.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Salicylidene-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylidene-2-aminopyridine is a Schiff base compound formed from the condensation of salicylaldehyde and 2-aminopyridine. Schiff bases are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] This document provides detailed protocols for testing the antimicrobial activity of Salicylidene-2-aminopyridine, methods for data presentation, and visual representations of the experimental workflow and potential mechanisms of action.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Salicylidene-2-aminopyridine

| Microorganism | Strain | MIC (µg/mL) [Example Data] |

| Staphylococcus aureus | ATCC 25923 | 64 |

| Escherichia coli | ATCC 25922 | 128 |

| Pseudomonas aeruginosa | ATCC 27853 | 256 |

| Candida albicans | ATCC 10231 | 128 |

Note: The MIC values presented are for illustrative purposes and are not experimentally determined values for Salicylidene-2-aminopyridine.

Table 2: Zone of Inhibition of Salicylidene-2-aminopyridine (Agar Disk Diffusion)

| Microorganism | Strain | Zone of Inhibition (mm) [Example Data] |

| Staphylococcus aureus | ATCC 25923 | 15 |

| Escherichia coli | ATCC 25922 | 11 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 |

| Candida albicans | ATCC 10231 | 12 |

Note: The zone of inhibition values presented are for illustrative purposes and are not experimentally determined values for Salicylidene-2-aminopyridine.

Experimental Protocols

Synthesis of Salicylidene-2-aminopyridine

A common method for the synthesis of Salicylidene-2-aminopyridine involves the condensation reaction between salicylaldehyde and 2-aminopyridine.

Materials:

-

Salicylaldehyde

-

2-aminopyridine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and 2-aminopyridine in ethanol in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure Salicylidene-2-aminopyridine.

-

Dry the purified product under vacuum.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Salicylidene-2-aminopyridine stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit microbial growth)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard and then diluted

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Solvent control (broth with inoculum and the highest concentration of the solvent used)

-

Microplate reader or visual inspection

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the Salicylidene-2-aminopyridine stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

-

Prepare the microbial inoculum by adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well (except the negative control wells).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Agar Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Salicylidene-2-aminopyridine solution of a known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Positive control disks (e.g., standard antibiotics)

-

Negative control disks (impregnated with the solvent used to dissolve the compound)

Procedure:

-

Prepare MHA plates and allow them to dry.

-

Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the Salicylidene-2-aminopyridine solution.

-

Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

-

Gently press the disks to ensure complete contact with the agar.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Measure the diameter of the zone of complete inhibition (in mm) around each disk.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC broth microdilution assay

-

Sterile agar plates (e.g., Tryptic Soy Agar or Nutrient Agar)

-

Sterile micropipette and tips

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum concentration. In practice, it is often determined as the lowest concentration that shows no bacterial growth on the subcultured agar plate.

Visualizations

Experimental Workflow

Caption: Experimental workflow for antimicrobial activity testing.

Potential Mechanism of Action: Inhibition of DNA Gyrase

One of the proposed mechanisms of action for some Schiff bases is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Caption: Potential mechanism: DNA gyrase inhibition.

Potential Mechanism of Action: Cell Membrane Disruption

Another plausible mechanism involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents.

Caption: Potential mechanism: Cell membrane disruption.

References

Unveiling the Potential of Salicylidene-2-aminopyridine Derivatives in Oncology

Salicylidene-2-aminopyridine derivatives, a class of Schiff bases, and their metal complexes are emerging as a significant area of interest in cancer research. These compounds have demonstrated promising anticancer activities across a range of cancer cell lines. Their potential stems from their versatile chemical structures, which can be readily modified to enhance their biological activity and selectivity. This document provides an overview of their application in cancer research, including their cytotoxic effects and methodologies for their study.

Quantitative Data Summary

The anticancer activity of Salicylidene-2-aminopyridine derivatives and their metal complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the cytotoxic activity of several reported compounds.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Ru(III) complexes of azo Schiff base ligands from 2-aminopyridine | MCF-7 (Breast) | Not specified, but active | [1] |

| Ru(III) complexes of azo Schiff base ligands from 2-aminopyridine | NH3T3 (Normal) | 102.2 µg/ml | [1] |

| Pyrazole and pyridine containing complexes | Various | 6.72 - 16.87 | [1] |

| Cisplatin (Reference Drug) | Various | 32.38 | [1] |

| Mixed ligand palladium(II) complex 47d | HCT-116 (Colon) | Lower than Carboplatin (64.97 µM) | [1] |

| Spiro-pyridine derivative D | Caco-2 (Colon) | 0.124 (EGFR), 0.221 (VEGFR-2) | [2] |

| Acridine/Sulfonamide Hybrid 8b | HepG2 (Liver) | 14.51 | [3] |

| Acridine/Sulfonamide Hybrid 8b | HCT-116 (Colon) | 9.39 | [3] |

| Acridine/Sulfonamide Hybrid 8b | MCF-7 (Breast) | 8.83 | [3] |

| 2-amino-pyridine derivative 29 | CDK8 expressing colon cancer | 0.046 (46 nM) | [4] |

| Aminosteroid derivative RM-581 | DU-145 (Prostate) | 4.4 | [5] |

| Aminosteroid derivative RM-581 | PC-3 (Prostate) | 1.2 | [5] |

| Aminosteroid derivative RM-581 | LNCaP (Prostate) | 1.2 | [5] |

| Non-fused cyanopyridone 5a | MCF-7 (Breast) | 1.77 | [6] |

| Non-fused cyanopyridone 5e | MCF-7 (Breast) | 1.39 | [6] |

| Non-fused cyanopyridone 5a | HepG2 (Liver) | 2.71 | [6] |

| Fused pyridopyrimidine 6b | HepG2 (Liver) | 2.68 | [6] |

Experimental Protocols

Synthesis of Salicylidene-2-aminopyridine Schiff Bases

This protocol describes a general, solvent-free method for the synthesis of Salicylidene-2-aminopyridine derivatives.[7]

Materials:

-

2-Aminopyridine

-

Substituted Salicylaldehyde

-

Mortar and pestle

-

Ethanol (for recrystallization)

Procedure:

-

In a clean, dry porcelain mortar, combine equimolar amounts (e.g., 1 mmol) of 2-aminopyridine and the appropriate substituted salicylaldehyde.

-

Grind the mixture thoroughly with a pestle. The mixture will become sticky.

-

Allow the sticky mass to stand at room temperature for the time required for the reaction to complete (this can range from a few minutes to over an hour, and should be monitored by Thin Layer Chromatography).[7]

-

Occasionally grind the mixture during the reaction time.

-

Once the reaction is complete, collect the solid product.

-

Recrystallize the crude product from dilute aqueous ethanol to obtain the pure Schiff base.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability and proliferation.[2]

Materials:

-

Human cancer cell lines (e.g., HCT-15, MCF-7)[2]

-

Culture medium appropriate for the cell lines

-

Salicylidene-2-aminopyridine derivatives (dissolved in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with distilled water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with Salicylidene-2-aminopyridine derivatives.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)[2]

-

Salicylidene-2-aminopyridine derivative

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the compound of interest at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathways that may be affected by Salicylidene-2-aminopyridine derivatives and a general workflow for their evaluation.

Caption: Proposed mechanism of action for anticancer activity.

References

- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. SALICYLIDENE 2-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Characterization of Salicylidene-2-aminopyridine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques and detailed protocols for the synthesis and characterization of Salicylidene-2-aminopyridine (sap) metal complexes. This class of coordination compounds has garnered significant interest due to its potential applications in medicinal chemistry, catalysis, and materials science.

Synthesis of Salicylidene-2-aminopyridine Metal Complexes

The synthesis of Salicylidene-2-aminopyridine metal complexes typically involves a two-step process: the synthesis of the Schiff base ligand followed by its reaction with a suitable metal salt.

Protocol: Synthesis of Salicylidene-2-aminopyridine (sap) Ligand

-

Materials: Salicylaldehyde, 2-aminopyridine, ethanol.

-

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and 2-aminopyridine in ethanol in separate flasks.

-

Add the ethanolic solution of salicylaldehyde dropwise to the solution of 2-aminopyridine with constant stirring.

-

Reflux the resulting mixture for 2-3 hours.

-

Upon cooling, a yellow crystalline product of the Schiff base ligand will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

-

Protocol: Synthesis of Metal (II) Salicylidene-2-aminopyridine Complex

-

Materials: Salicylidene-2-aminopyridine ligand, metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O), ethanol or methanol.

-

Procedure:

-

Dissolve the Salicylidene-2-aminopyridine ligand in ethanol.

-

In a separate flask, dissolve the metal(II) salt in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring. The molar ratio of ligand to metal is typically 2:1.[1]

-

Reflux the reaction mixture for 3-4 hours.

-

The colored metal complex will precipitate out of the solution.

-

Filter the complex, wash with the solvent to remove any unreacted starting materials, and dry.

-

Experimental Workflow for Synthesis

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to elucidate the structure, bonding, and electronic properties of the synthesized complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The key vibrational bands of the free ligand are compared with those of the metal complex.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr. Alternatively, for soluble complexes, a solution in a suitable solvent (e.g., DMSO) can be analyzed using a liquid cell.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Interpretation:

-

ν(C=N) (Azomethine): A shift in the stretching frequency of the azomethine group (typically around 1610-1630 cm⁻¹) to a lower or higher wavenumber in the complex spectrum indicates the coordination of the azomethine nitrogen to the metal ion.[2]

-

ν(C-O) (Phenolic): A shift in the phenolic C-O stretching frequency (around 1280 cm⁻¹) confirms the coordination of the phenolic oxygen.

-

ν(M-N) and ν(M-O): The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen and metal-oxygen bonds.

-

Table 1: Representative FT-IR Data (cm⁻¹) for Salicylidene-2-aminopyridine and its Metal Complexes

| Compound | ν(O-H) | ν(C=N) | ν(C-O) | ν(M-N) | ν(M-O) |

| sap Ligand | ~3400 (broad) | ~1615 | ~1280 | - | - |

| [Cu(sap)₂] | - | ~1605 | ~1300 | ~520 | ~450 |

| [Ni(sap)₂] | - | ~1608 | ~1305 | ~515 | ~460 |

| [Co(sap)₂] | - | ~1603 | ~1298 | ~525 | ~455 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry.

Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the ligand and the metal complexes in a suitable solvent like DMF or DMSO.[3]

-

Data Acquisition: Record the electronic spectra in the range of 200-800 nm using a quartz cuvette.[4]

-

Data Interpretation:

-

Ligand Bands: The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and the azomethine group.[4]

-

Complex Bands: Upon complexation, these bands may shift. More importantly, new, weaker bands often appear in the visible region, which are attributed to d-d electronic transitions of the metal ion. The position and number of these d-d bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[5] Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.

-

Table 2: Representative UV-Vis Data (λmax, nm) for Salicylidene-2-aminopyridine Metal Complexes in DMF

| Compound | π→π | n→π | d-d Transitions / Charge Transfer |

| sap Ligand | ~290, ~340 | ~420 | - |

| [Cu(sap)₂] | ~295, ~350 | ~430 | ~470, ~650 |

| [Ni(sap)₂] | ~292, ~345 | ~425 | ~550, ~620 |

| [Co(sap)₂] | ~298, ~355 | ~435 | ~580, ~690 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diamagnetic complexes. For paramagnetic complexes, the spectra exhibit broad signals and large chemical shift ranges, which can still provide valuable structural information.[6][7]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

-

2D NMR (for complex structures): Techniques like COSY and HSQC can be used to establish connectivity.

-

-

Data Interpretation:

-

-OH Proton: The disappearance of the phenolic -OH proton signal (typically at δ > 10 ppm) in the complex spectrum confirms its deprotonation and coordination to the metal.

-

Azomethine Proton (-CH=N-): A shift in the chemical shift of the azomethine proton (around δ 8.5-9.0 ppm) indicates the involvement of the azomethine nitrogen in coordination.

-

Aromatic Protons: Shifts in the aromatic proton signals of both the salicylaldehyde and aminopyridine rings provide further evidence of complexation.

-

Paramagnetic Complexes: For paramagnetic complexes, the isotropic shifts (the difference in chemical shifts between the paramagnetic complex and a diamagnetic analogue) can be analyzed to gain insight into the electronic structure and magnetic properties.[8]

-

Table 3: Representative ¹H NMR Data (δ, ppm) in DMSO-d₆

| Proton | sap Ligand | [Zn(sap)₂] (Diamagnetic) |

| -OH (phenolic) | ~13.5 (s, 1H) | Absent |

| -CH=N- (azomethine) | ~8.9 (s, 1H) | ~9.1 (s, 1H) |

| Aromatic-H | 6.8 - 8.5 (m) | 6.9 - 8.7 (m) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the complexes. Electrospray ionization (ESI) is a commonly used soft ionization technique for coordination compounds.[9]

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

-

Data Interpretation: Identify the molecular ion peak ([M]⁺ or [M]⁻) or related fragments (e.g., [M+H]⁺, [M+Na]⁺). The isotopic distribution pattern, especially for metals with multiple isotopes, can be used to confirm the identity of the complex.[10]

Structural and Thermal Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline complex, providing precise information on bond lengths, bond angles, and coordination geometry.[11][12]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the complex, which is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[13]

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Protocol: TGA

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina or platinum crucible.[14]

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.[15]

-

Data Interpretation:

-

Dehydration: Mass loss at lower temperatures (typically < 150 °C) corresponds to the removal of lattice water molecules.

-

Decomposition: Mass loss at higher temperatures indicates the decomposition of the organic ligand, leaving behind a metal oxide residue. The decomposition pattern can provide insights into the stability of the complex.[16]

-

Table 4: Representative Thermal Analysis Data for a Hypothetical [M(sap)₂(H₂O)₂] Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 100 - 150 | ~5% | Loss of two coordinated water molecules |

| 250 - 400 | ~60% | Decomposition of the organic ligand |

| > 400 | - | Stable metal oxide residue |

Application-Oriented Characterization

For drug development professionals, understanding the biological activity of these complexes is paramount.

Antimicrobial Activity Screening

The disc diffusion method is a widely used qualitative technique to screen for the antimicrobial activity of compounds.[17][18]

Protocol: Disc Diffusion Method

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

-

Disc Application: Place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test complex (dissolved in a suitable solvent like DMSO) on the agar surface.

-

Incubation: Incubate the plates at 37 °C for 24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Logical Relationship of Characterization Techniques

References

- 1. kbcc.cuny.edu [kbcc.cuny.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ijsra.net [ijsra.net]

- 4. ijmra.us [ijmra.us]

- 5. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. eucast: Disk diffusion methodology [eucast.org]

- 18. asm.org [asm.org]

Application Notes and Protocols: Salicylidene-2-aminopyridine as a Chemosensor for Al(III) and Fe(III)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylidene-2-aminopyridine and its derivatives, such as (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), have emerged as effective chemosensors for the detection of various metal ions.[1][2][3][4] These Schiff base compounds exhibit high sensitivity and selectivity, making them valuable tools in environmental monitoring, biological research, and industrial applications.[1][2][3] This document provides detailed application notes and experimental protocols for the use of a Salicylidene-2-aminopyridine derivative, specifically 3APS, as a fluorescent chemosensor for the detection of Aluminum(III) and Iron(III) ions. The protocols are based on established methodologies demonstrating rapid and efficient synthesis and sensing capabilities.[1][2][3][4]

Quantitative Data

The performance of the 3APS chemosensor for the detection of Al(III) and Fe(III) is summarized in the tables below. The data highlights the sensor's sensitivity and binding characteristics.

Table 1: Detection Limits and Stoichiometry

| Analyte | Detection Method | Ligand/Metal Stoichiometry | Detection Limit (μg/L) |

| Al(III) | Fluorescence | 1:1 | 20[1][2][3] |

| Fe(III) | Fluorescence | 1:1 | 45[1][2][3] |

Table 2: Binding Properties of 3APS with Al(III)

| Parameter | Method | Value |

| Binding Constant (K) | Benesi-Hildebrand | 3.2 x 10⁴ M⁻¹[4] |

Experimental Protocols

Synthesis of (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS)

This protocol describes a rapid and high-yield microwave-assisted synthesis of the 3APS chemosensor.[4]

Materials:

-

3-aminopyridine

-

o-salicylaldehyde

-

Absolute ethanol

-

Microwave synthesis reactor

-

Rotary evaporator

Procedure:

-

Dissolve 1.97 mmol of 3-aminopyridine in 5.0 mL of absolute ethanol in a microwave glass vessel.[4]

-

Add 1.2 equivalents of o-salicylaldehyde to the solution.[4]

-

Seal the vessel and place it in the microwave reactor.

-

Microwave the mixture for 5 minutes at 150 °C.[4]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Remove the solvent using a rotary evaporator in vacuo. A yellow solid should be obtained.[4]

-

Recrystallize the solid twice from absolute ethanol to obtain pure 3APS (yield ~95%).[4]

-

Characterize the synthesized compound using FTIR, NMR, and elemental analysis to confirm its structure and purity.[1][2][3]

Preparation of Stock Solutions

Materials:

-

Synthesized 3APS chemosensor

-

Acetonitrile (ACN)

-

Ultrapure water

-

Metal salts (e.g., AlCl₃, FeCl₃, and other metal chlorides or nitrates for selectivity studies)

Procedure:

-

Sensor Stock Solution (3APS): Prepare a 2 x 10⁻⁴ M stock solution of 3APS in acetonitrile (ACN).[1][4]

-

Metal Ion Stock Solutions: Prepare 1.0 x 10⁻³ M stock solutions of each metal ion in ultrapure water.[1][4]

Fluorescence Detection of Al(III) and Fe(III)

This protocol outlines the procedure for the fluorescent detection of Al(III) and Fe(III) using the 3APS chemosensor.

Materials and Equipment:

-

3APS stock solution (2 x 10⁻⁴ M in ACN)

-

Metal ion stock solutions (1.0 x 10⁻³ M in water)

-

Acetonitrile (ACN)

-

Ultrapure water

-

Fluorometer

Procedure:

-

Preparation of the Sensor Solution: Prepare a 2.2 x 10⁻⁶ M solution of the 3APS sensor in a 9:1 (v/v) water-acetonitrile (H₂O:ACN) mixture.[1]

-

Fluorescence Measurements:

-

Titration with Al(III) or Fe(III):

-

Data Analysis:

Selectivity Studies

This protocol is designed to evaluate the selectivity of the 3APS chemosensor for Al(III) and Fe(III) in the presence of other competing metal ions.

Procedure:

-

Prepare a series of solutions, each containing the 3APS sensor (2 x 10⁻⁶ M) and a different metal ion (e.g., Ba(II), Cd(II), Co(II), Cu(II), Mn(II), Ni(II), Zn(II)) at a concentration of 1.0 x 10⁻⁵ M in a 9:1 H₂O:ACN mixture.[1][4]

-

Prepare a solution containing the 3APS sensor (2 x 10⁻⁶ M) and Al(III) or Fe(III) (1.0 x 10⁻⁶ M).[4]

-

To the solution containing Al(III) or Fe(III), add other competing metal ions at a higher concentration (e.g., 1.0 x 10⁻⁵ M).[4]

-

Measure the fluorescence intensity at λex = 350 nm and λem = 405 nm for all solutions.[1][4]

-

Compare the fluorescence response of the sensor to Al(III) and Fe(III) with the response to other metal ions to determine the selectivity. The interference from other metals is expected to be minimal.[4]

Visualizations

Signaling Pathway

References

- 1. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples [mdpi.com]

Application Notes and Protocols for Fluorescence Spectroscopy of Salicylidene-2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylidene-2-aminopyridine is a Schiff base that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science, due to its intriguing photophysical properties.[1] This class of molecules is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to a large Stokes shift and dual emission, making them promising candidates for fluorescent probes, sensors, and optoelectronic devices.[2]

These application notes provide a detailed experimental setup and protocols for the synthesis and fluorescence spectroscopy of Salicylidene-2-aminopyridine. The information is intended to guide researchers in accurately characterizing the photophysical properties of this compound and exploring its potential applications.

Synthesis of Salicylidene-2-aminopyridine

Salicylidene-2-aminopyridine is synthesized via a condensation reaction between salicylaldehyde and 2-aminopyridine.[1]

Protocol:

-